molecular formula C15H9BrCl2N2O B2883188 3-(4-Bromo-phenyl)-6,8-dichloro-2-methyl-3H-quinazolin-4-one CAS No. 299928-87-3

3-(4-Bromo-phenyl)-6,8-dichloro-2-methyl-3H-quinazolin-4-one

Cat. No. B2883188
CAS RN: 299928-87-3
M. Wt: 384.05
InChI Key: CEEXPEOYRJTTGP-UHFFFAOYSA-N
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Description

The compound “3-(4-Bromo-phenyl)-6,8-dichloro-2-methyl-3H-quinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring, and a pyrimidine ring . The presence of bromine and chlorine atoms suggests that this compound might have been synthesized for specific purposes, possibly in medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone core, with a bromophenyl group attached at the 3-position, and chlorine atoms at the 6 and 8 positions . The 2-position carries a methyl group. The exact 3D structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing halogens (bromine and chlorine) and the electron-donating methyl group . These groups could direct and influence its reactivity in chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, quinazolinones are crystalline solids . The presence of halogens might increase its molecular weight and could influence its solubility and melting point .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

Quinazolin-4-one derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Studies have shown that certain synthesized compounds exhibit significant antibacterial and antifungal activity comparable to standard drugs. Additionally, some compounds demonstrated good anti-inflammatory activity, comparable to ibuprofen, indicating their potential as therapeutic agents in treating infections and inflammation-related disorders (Murti, Singh, & Pathak, 2011).

Antitumor Activity

Quinazolin-4-one derivatives have also been investigated for their antitumor activities. A novel synthesis approach led to the creation of compounds showing remarkable activity against specific cancer cell lines, highlighting the potential of quinazolin-4-one derivatives in cancer therapy (Noolvi & Patel, 2013). Another study focused on increasing the water solubility of a quinazolin-4-one antitumor agent, leading to the synthesis of more water-soluble analogues that retained and in some cases enhanced the cytotoxicity of the original compound, presenting a promising avenue for in vivo evaluation of these compounds as antitumor agents (Bavetsias et al., 2002).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used in medicinal chemistry, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a new compound, further studies would be needed to fully understand its properties and potential applications. It could be of interest in various fields, including medicinal chemistry, materials science, or as a building block in organic synthesis .

properties

IUPAC Name

3-(4-bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrCl2N2O/c1-8-19-14-12(6-10(17)7-13(14)18)15(21)20(8)11-4-2-9(16)3-5-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEXPEOYRJTTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one

CAS RN

299928-87-3
Record name 3-(4-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydroquinazolin-4-one
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